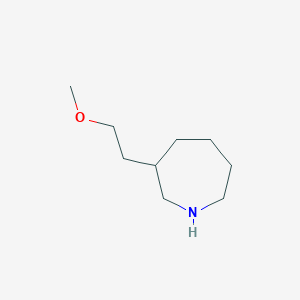
3-(2-Metoxietil)azepana
Descripción general
Descripción
Synthesis Analysis
A practical and straightforward methodology towards the synthesis of non-fused N-aryl azepane derivatives with diversity is described. These Pd/LA-catalyzed reactions proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct .Molecular Structure Analysis
A complete conformational analysis of the title compounds was performed by quantum mechanics at the B3LYP and the CCSD (T) levels of theory with the triple-zeta quality basis set 6-311+G (d,p) .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(2-Methoxyethyl)azepane include its molecular formula (C9H19NO) and molecular weight (157.25 g/mol).Mecanismo De Acción
The exact mechanism of action of 3-(2-Methoxyethyl)azepane is not fully understood. However, it is believed to act by binding to specific receptors in the brain, which modulate the activity of neurotransmitters. This results in a reduction in the excitability of neurons, leading to the anticonvulsant activity.
Biochemical and Physiological Effects
3-(2-Methoxyethyl)azepane has been found to exhibit anticonvulsant activity in animal models. It has also been found to have sedative and anxiolytic effects. These effects are believed to be due to the modulation of neurotransmitter activity in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The synthesis of 3-(2-Methoxyethyl)azepane is relatively straightforward and can be carried out using standard laboratory equipment. The compound is stable under normal laboratory conditions and can be stored for extended periods without degradation.
However, the compound is not readily available commercially and must be synthesized in the laboratory. This can be time-consuming and may require specialized equipment and expertise.
List of
Direcciones Futuras
1. Further studies on the mechanism of action of 3-(2-Methoxyethyl)azepane to better understand its anticonvulsant activity.
2. Development of new synthetic methods for the preparation of 3-(2-Methoxyethyl)azepane and its derivatives.
3. Exploration of the potential of 3-(2-Methoxyethyl)azepane as a drug candidate for the treatment of epilepsy and other neurological disorders.
4. Investigation of the potential of 3-(2-Methoxyethyl)azepane as a ligand in the synthesis of metal complexes for various applications.
5. Studies on the pharmacokinetics and pharmacodynamics of 3-(2-Methoxyethyl)azepane to determine its efficacy and safety as a drug candidate.
Conclusion
In conclusion, 3-(2-Methoxyethyl)azepane is a promising compound with potential applications in various fields. Its synthesis is relatively straightforward, and it exhibits anticonvulsant, sedative, and anxiolytic effects. Further studies are needed to fully understand its mechanism of action and potential as a drug candidate.
Aplicaciones Científicas De Investigación
Síntesis Orgánica
3-(2-Metoxietil)azepana sirve como un intermedio versátil en la síntesis orgánica. Es particularmente útil en la síntesis de derivados de azepana N-arilo no fusionados, que son valiosos para crear una variedad de azepanas funcionalizadas . Estos compuestos tienen un potencial significativo en el desarrollo de nuevos inhibidores, antidiabéticos, agentes anticancerígenos y reactivos de unión al ADN .
Química Medicinal
En química medicinal, this compound se emplea en la síntesis de azepanas complejas a partir de nitroarenos más simples mediante expansión del anillo dearomático fotoquímico . Este método es fundamental en la creación de análogos de azepana de fármacos piperidínicos, expandiendo el arsenal de compuestos disponibles para el desarrollo farmacéutico.
Farmacología
El compuesto se ha utilizado en la investigación farmacológica, particularmente en el contexto de analgésicos opioides como la Proheptazina, que exhibe efectos como analgesia, sedación y náuseas . La capacidad de sintetizar diversos derivados de azepana abre nuevas posibilidades para el descubrimiento y desarrollo de fármacos.
Ciencia de Materiales
En la ciencia de materiales, this compound se puede utilizar en el desarrollo de nuevos materiales. Sus derivados son integrales para descubrir, fabricar y evolucionar materiales de alto valor, particularmente en el contexto de heterociclos de nitrógeno funcionalizados .
Bioquímica
La investigación en bioquímica ha explorado el uso de this compound en la síntesis de compuestos con potencial actividad biológica. Es un bloque de construcción sintético clave para compuestos que exhiben actividad antitumoral en el tratamiento del cáncer de pulmón .
Química Analítica
Si bien no se informan directamente aplicaciones específicas de this compound en química analítica, su papel como bloque de construcción sugiere su utilidad en la preparación de estándares y reactivos para métodos analíticos. Sus derivados podrían utilizarse potencialmente en estrategias de calibración, estandarización y validación de resultados experimentales en laboratorios analíticos .
Propiedades
IUPAC Name |
3-(2-methoxyethyl)azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-11-7-5-9-4-2-3-6-10-8-9/h9-10H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXJFWWVIWEVQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1CCCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1566236-20-1 | |
| Record name | 3-(2-methoxyethyl)azepane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1471027.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-4-nitrobenzamide](/img/structure/B1471031.png)
![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide](/img/structure/B1471032.png)
![Ethyl (2Z)-2-chloro-2-[2-(4-ethoxyphenyl)hydrazin-1-ylidene]acetate](/img/structure/B1471034.png)
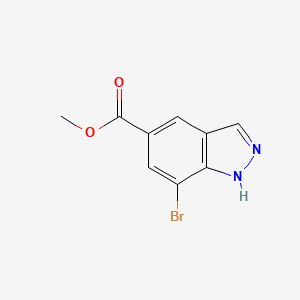
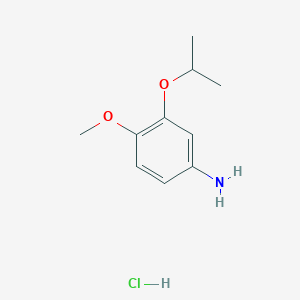
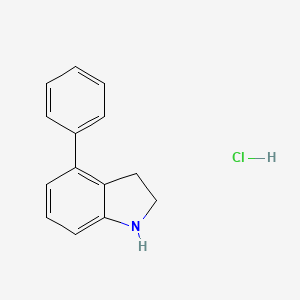
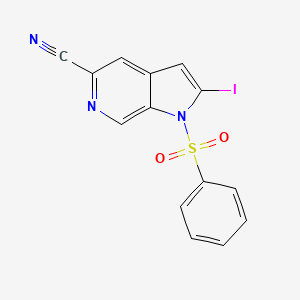
![1H-pyrrolo[2,3-c]pyridine-7-carboxamide](/img/structure/B1471043.png)

![Methyl 1-[(4-methoxyphenyl)methyl]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate](/img/structure/B1471046.png)
![1-{[1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1471047.png)
![1-{[1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1471048.png)
